2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole
Overview
Description
2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole, also known as ABT-199, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole binds to the hydrophobic groove of BCL-2, preventing it from inhibiting the activity of pro-apoptotic proteins such as BAX and BAK. This results in the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including chronic lymphocytic leukemia, acute myeloid leukemia, and non-Hodgkin's lymphoma. It has also demonstrated efficacy in preclinical models of solid tumors such as breast cancer and small cell lung cancer. However, this compound has been found to have limited activity against certain types of cancer cells that overexpress other anti-apoptotic proteins such as MCL-1.
Advantages and Limitations for Lab Experiments
2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole is a highly selective inhibitor of BCL-2, making it a valuable tool for studying the role of BCL-2 in cancer cell survival and apoptosis. However, its selectivity also means that it may not be effective against all types of cancer cells, and alternative inhibitors may be needed to target other anti-apoptotic proteins.
Future Directions
There are several directions for future research on 2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole. One area of interest is the development of combination therapies that target multiple anti-apoptotic proteins to overcome resistance mechanisms in cancer cells. Another direction is the investigation of the potential use of this compound in combination with immunotherapy to enhance the immune response against cancer cells. Additionally, there is ongoing research into the optimization of this compound's pharmacokinetic properties to improve its efficacy and reduce potential side effects.
Scientific Research Applications
2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications in cancer treatment. It is a selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein that is overexpressed in many types of cancer cells. By blocking BCL-2, this compound induces apoptosis in cancer cells, leading to their death.
properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-2-9-22-16(14-8-5-10-23-14)20-21-17(22)24-11-15-18-12-6-3-4-7-13(12)19-15/h2-8,10H,1,9,11H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQRGPMDTVSPHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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